1-(2-fluorobenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

USP7 inhibition Deubiquitinase Neuroblastoma

STIRUR 41 (CAS 2034463-45-9) is the definitive 5-pyrazolyl urea for USP7 and PP1γ research. Unlike GeGe-3 (completely inactive against USP7), STIRUR 41 delivers validated USP7 enzymatic inhibition (IC50 2.77 µM) plus expression-level downregulation in MYCN-amplified neuroblastoma models. It is the only analog with DARTS/t-LiP-confirmed PP1γ target engagement in HUVEC cells. For angiogenesis or chemotaxis assays requiring cytotoxicity-free interpretation (>36-fold selectivity window), this compound ensures target-specific results. Confirm CAS 2034463-45-9 to avoid experimental divergence.

Molecular Formula C18H18FN5O
Molecular Weight 339.374
CAS No. 2034463-45-9
Cat. No. B2429270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
CAS2034463-45-9
Molecular FormulaC18H18FN5O
Molecular Weight339.374
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC=C3F
InChIInChI=1S/C18H18FN5O/c1-24-17(6-7-23-24)15-8-13(9-20-11-15)10-21-18(25)22-12-14-4-2-3-5-16(14)19/h2-9,11H,10,12H2,1H3,(H2,21,22,25)
InChIKeyAMCBQMALXZCEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorobenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (STIRUR 41) – Procurement-Relevant Compound Profile


1-(2-Fluorobenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (CAS 2034463-45-9, also referred to as STIRUR 41 or compound 4e) belongs to the 5-pyrazolyl urea class of bioactive small molecules. This compound has been characterized as a racemic fluorinated benzyl-urea derivative featuring a pyrazole-pyridine scaffold [1]. Its published biological profile encompasses USP7 deubiquitinase inhibition, anti-proliferative activity against HUVEC cells, and anti-angiogenic effects in neuroblastoma models [2]. The molecular formula is C18H18FN5O with a molecular weight of approximately 339.4 g/mol.

Why 5-Pyrazolyl Urea Analogs Cannot Be Simply Substituted for STIRUR 41


Within the 5-pyrazolyl urea chemotype, minor structural modifications produce profound target engagement differences. STIRUR 41 (the target compound) and GeGe-3 differ only in their urea-proximal substituents (fluorobenzyl vs. trifluoromethylphenyl), yet GeGe-3 is completely inactive against recombinant USP7, whereas STIRUR 41 inhibits USP7 with an IC50 of 2.77 µM [1]. Similarly, both STIRUR 13 and BUR 12 share chemotaxis-inhibitory activity with STIRUR 41, but no published data demonstrate USP7 inhibition for these analogs [2]. Direct substitution of these compounds—or the USP7 tool inhibitor P02277—without confirming target-specific activity therefore carries significant risk of experimental divergence. The quantitative evidence below substantiates why procurement specification should match the exact CAS number rather than a generic chemotype.

STIRUR 41 Quantitative Differentiation Evidence vs. Closest Analogs


Direct Head-to-Head USP7 Inhibition: STIRUR 41 vs. GeGe-3

In a fluorogenic enzymatic assay using recombinant USP7 and Ubiquitin-AMC substrate, STIRUR 41 produced concentration-dependent inhibition with an IC50 of 2.77 ± 0.56 µM (R² = 0.947). Under identical assay conditions, the close structural analog GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate) was fully inactive, demonstrating no measurable inhibition of recombinant USP7 [1]. This represents a qualitative selectivity switch driven by the fluorobenzyl vs. trifluoromethylphenyl substitution.

USP7 inhibition Deubiquitinase Neuroblastoma

PP1γ Target Engagement and HUVEC Anti-Proliferative Activity: Compound 4e vs. Class-level Benchmark

In the European Journal of Medicinal Chemistry study (Morretta et al., 2021), compound 4e (STIRUR 41) potently inhibited HUVEC proliferation. Functional proteomics via drug affinity responsive target stability (DARTS) and targeted limited proteolysis (t-LiP) identified serine/threonine-protein phosphatase PP1γ catalytic subunit as the most reliable intracellular target of 4e in HUVEC cells [1]. This contrasts with GeGe-3, whose primary targets in HUVEC are calreticulin and DMPK1 rather than PP1γ [2]. While exact HUVEC proliferation IC50 values for 4e were reported in the paywalled manuscript, the NCI 60-cell-line screen at 10 µM confirmed broad anti-proliferative activity [1]. GeGe-3, by comparison, interferes with MAPK and PI3K pathways and Ca²⁺ mobilization through calreticulin binding [2].

Anti-angiogenesis PP1γ HUVEC proliferation

USP7 Protein Expression Modulation: STIRUR 41 Concentration-Response vs. P02277

In HTLA-230 neuroblastoma cells, STIRUR 41 at 10 µM and 50 µM induced a remarkable decrease in USP7 protein levels at 24 h compared to untreated controls. At 48 h, even the lowest concentration tested (1.5 µM) reduced USP7 expression [1]. The well-known USP7 inhibitor P02277 was tested as a reference compound; however, P02277 is a structurally unrelated small molecule (thiophene-based) and was reported for comparative purposes only, not as an equipotent alternative [1]. STIRUR 41 thus exhibits a dual mechanism—enzymatic inhibition plus expression-level downregulation—that distinguishes it from catalytic-site-only inhibitors.

USP7 expression Western blot Neuroblastoma

Chemotaxis and Anti-Migratory Activity: STIRUR 41, STIRUR 13, and BUR 12 Comparison

STIRUR 41, STIRUR 13, and BUR 12 all demonstrated strong inhibition of IL-8- and fMLP-induced chemotaxis of human neutrophils [1]. In the neuroblastoma context, STIRUR 41 reduced HTLA-230 cell migration in a scratch repair assay and counteracted capillary-like structure formation at nanomolar concentrations [1]. While all three compounds share chemotaxis-inhibitory activity, only STIRUR 41 has a documented USP7 inhibition mechanism, providing a mechanistically distinct entry point for anti-migratory/anti-angiogenic studies [2].

Neutrophil chemotaxis Cell migration Anti-angiogenic

Non-Cytotoxic Profile in Neuroblastoma: STIRUR 41 Selectivity Window

STIRUR 41 (alongside STIRUR 13 and BUR 12) did not affect the viability or clonogenic potential of ACN and HTLA-230 neuroblastoma cell lines, as evaluated by MTT and clonogenic assays [1]. This distinguishes STIRUR 41 from broadly cytotoxic anti-cancer agents and underscores its suitability for mechanistic studies where cell viability confounders must be minimized. In USP7 inhibition and expression assays, functional effects (IC50 ~2.77 µM; protein reduction at ≥1.5–10 µM) were observed at concentrations well below or overlapping with cytotoxicity-threshold doses (no cytotoxicity up to at least 100 µM in MTT assays) [2].

Cytotoxicity Viability Neuroblastoma

Structural Determinants of Target Selectivity: Fluorobenzyl vs. Trifluoromethyl-Phenyl Urea

The structural difference between STIRUR 41 and GeGe-3 resides in the urea-proximal aromatic substituent: STIRUR 41 bears a 2-fluorobenzyl group (connected via an additional methylene spacer), while GeGe-3 carries a 3-trifluoromethylphenyl group directly linked to the urea nitrogen [1]. This seemingly minor modification—fluorobenzyl with methylene spacer vs. trifluoromethylphenyl without spacer—drives complete target divergence: STIRUR 41 engages USP7 (IC50 2.77 µM) and PP1γ, while GeGe-3 engages calreticulin and DMPK1 with zero USP7 activity [2]. The extended benzyl spacer in STIRUR 41 was specifically introduced to improve biological properties relative to GeGe-3 [1].

Structure-activity relationship Fluorine substitution Urea linker

STIRUR 41 – Best-Fit Research Application Scenarios Based on Quantitative Evidence


USP7-Targeted Deubiquitinase Studies in Neuroblastoma

STIRUR 41 is the compound of choice for experiments requiring combined USP7 enzymatic inhibition and expression-level downregulation in MYCN-amplified neuroblastoma models (HTLA-230, ACN). Its IC50 of 2.77 µM against recombinant USP7, coupled with the absence of USP7 activity in GeGe-3, provides a validated selectivity rationale absent from other pyrazolyl ureas [1]. The dual mechanism (catalytic inhibition + protein reduction at ≥1.5 µM) makes it uniquely suited for studying USP7 downstream signaling blockade, including effects on deubiquitinase substrate stabilization [2].

PP1γ-Mediated Anti-Angiogenic Mechanism Dissection in HUVEC

For angiogenesis researchers investigating the role of serine/threonine phosphatases (specifically PP1γ) in endothelial cell proliferation, STIRUR 41 is the only 5-pyrazolyl urea with DARTS/t-LiP-validated PP1γ target engagement in HUVEC [1]. This mechanistic fingerprint is absent from GeGe-3 (calreticulin/DMPK1) and from STIRUR 13/BUR 12 (targets not deconvoluted). Procurement of the correct compound ensures that anti-proliferative effects are attributable to PP1γ signaling, enabling clean interpretation of kinase-phosphatase crosstalk studies [1][2].

Neutrophil Chemotaxis and Tumor Microenvironment Migration Assays

STIRUR 41 inhibits IL-8- and fMLP-induced neutrophil chemotaxis and reduces HTLA-230 neuroblastoma cell migration at nanomolar concentrations, while maintaining a wide cytotoxicity-free window (>36-fold above USP7 IC50) [1]. This favorable selectivity profile makes it suitable for migration and invasion assays where cytotoxicity must be rigorously excluded as a confounding variable. The identity of the compound should be verified via CAS number, as STIRUR 13 and BUR 12 share the chemotaxis phenotype but lack USP7/PP1γ target annotation [2].

Structure-Activity Relationship Benchmarks for 5-Pyrazolyl Urea Libraries

STIRUR 41 serves as an essential reference standard for medicinal chemistry programs exploring fluorobenzyl-urea-pyrazole scaffolds. The strict SAR rules established between STIRUR 41 (2-fluorobenzyl + methylene spacer → USP7/PP1γ) and GeGe-3 (3-CF3-phenyl, no spacer → calreticulin/DMPK1) provide a validated binary benchmark for library design and selectivity screening [1][2]. Any new analog can be profiled against this reference pair to rapidly assess whether structural modifications redirect target engagement between phosphatase- and calcium/kinase-pathways.

Quote Request

Request a Quote for 1-(2-fluorobenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.